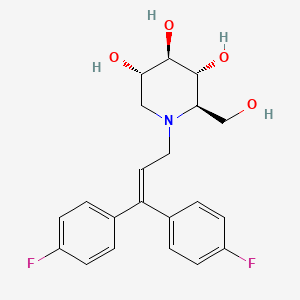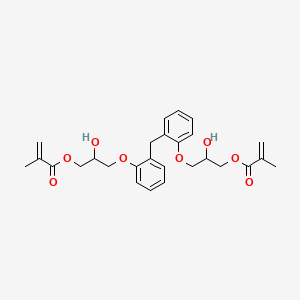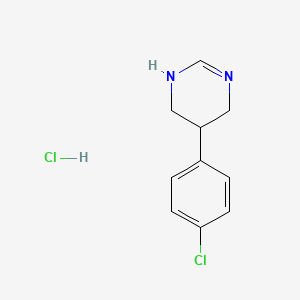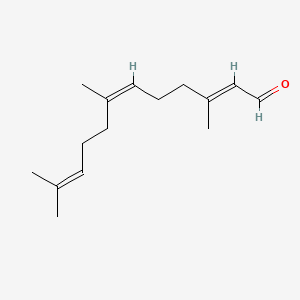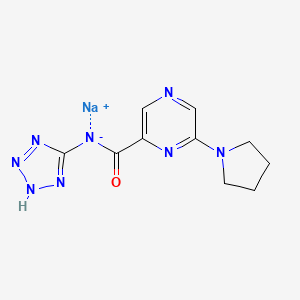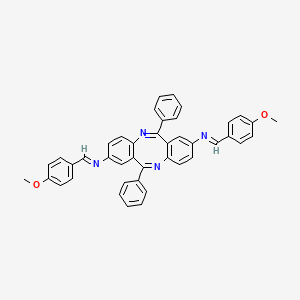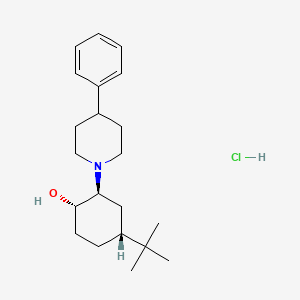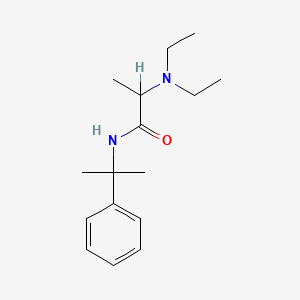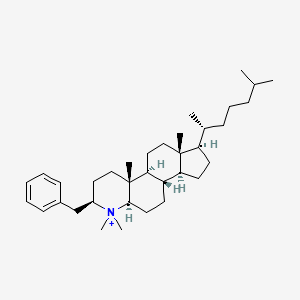
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)-, (2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)-, (2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)- is a complex organic compound with a unique structure that combines elements of indenoquinolinium and hexadecahydro frameworks
Vorbereitungsmethoden
The synthesis of 1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Formation of the Indenoquinolinium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinolinium core.
Introduction of the Hexadecahydro Framework: This step involves the addition of the hexadecahydro moiety through hydrogenation or other reduction reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Eigenschaften
CAS-Nummer |
732920-20-6 |
|---|---|
Molekularformel |
C35H58N+ |
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
(1R,3aS,3bS,5aR,7R,9aR,9bS,11aR)-7-benzyl-6,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinolin-6-ium |
InChI |
InChI=1S/C35H58N/c1-25(2)12-11-13-26(3)30-17-18-31-29-16-19-33-35(5,32(29)21-23-34(30,31)4)22-20-28(36(33,6)7)24-27-14-9-8-10-15-27/h8-10,14-15,25-26,28-33H,11-13,16-24H2,1-7H3/q+1/t26-,28-,29+,30-,31+,32+,33-,34-,35-/m1/s1 |
InChI-Schlüssel |
VLHJTEWMFGRWIW-UIAMOCINSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([N+]4(C)C)CC5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC([N+]4(C)C)CC5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



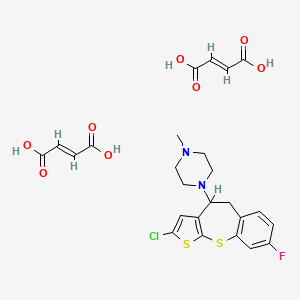
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
